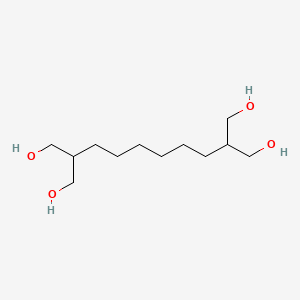![molecular formula C15H14N2O4 B11714604 2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11714604.png)
2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatile biological activities and are often used in various scientific research applications. This compound, in particular, has been studied for its potential use as a corrosion inhibitor and its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide exerts its effects involves its interaction with metal surfaces and biological targets. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, its antimicrobial and antioxidant activities are attributed to its ability to interact with cellular components and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar in structure and used as a corrosion inhibitor.
2-Hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide: Known for its anticancer activity.
Uniqueness
2-Hydroxy-N’-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its dual role as a corrosion inhibitor and a biologically active compound makes it particularly valuable in both industrial and scientific research contexts.
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9- |
Clave InChI |
QFEJLWCLQWGNOQ-SXGWCWSVSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)O)/C=N\NC(=O)C2=CC=CC=C2O |
SMILES canónico |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
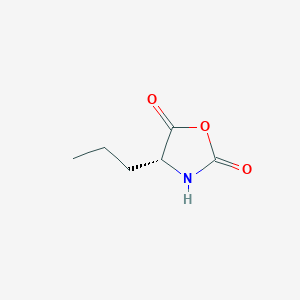
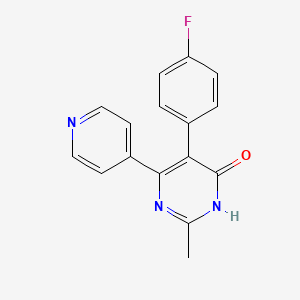
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
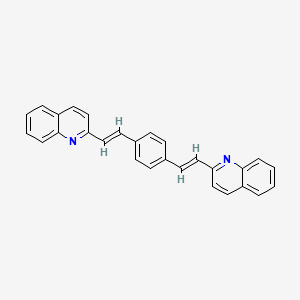
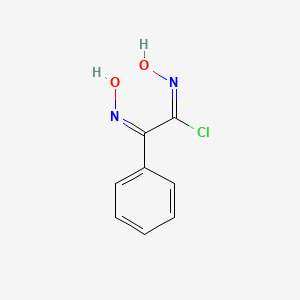
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

![2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)
![2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11714572.png)
![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)

![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)
